Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate
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Overview
Description
Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically requires specific conditions such as the use of a catalyst and controlled temperature to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using various alkylating agents and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues , while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound a subject of interest in medicinal chemistry. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate can be compared with other similar compounds such as:
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues
- 6,7-Dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine derivatives
- Indole derivatives
These compounds share structural similarities but differ in their specific functional groups and chemical properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 5-oxo-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)9-5-7-6-12-4-3-8(7)10(9)13/h3-4,6,9H,2,5H2,1H3 |
InChI Key |
DFMJPSBUJVCETN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1=O)C=CN=C2 |
Origin of Product |
United States |
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